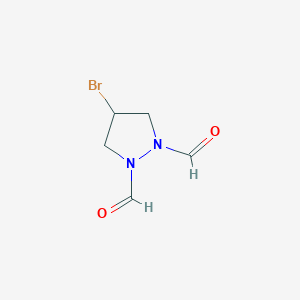

4-Bromopyrazolidine-1,2-dicarbaldehyde

Description

Properties

IUPAC Name |

4-bromopyrazolidine-1,2-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O2/c6-5-1-7(3-9)8(2-5)4-10/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIXOFPRKPPCBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(N1C=O)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363221 | |

| Record name | 4-bromopyrazolidine-1,2-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162887-23-2 | |

| Record name | 4-bromopyrazolidine-1,2-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 4-Bromopyrazolidine-1,2-dicarbaldehyde

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromopyrazolidine-1,2-dicarbaldehyde

Prepared by: Gemini, Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and detailed analytical characterization of this compound. The pyrazolidine scaffold is a valuable saturated heterocycle in medicinal chemistry, offering a three-dimensional architecture distinct from its aromatic counterpart, pyrazole.[1][2] The introduction of a bromine atom at the C4-position and N-formyl groups provides a synthetically versatile building block, primed for further functionalization in drug discovery and materials science programs. This document outlines a robust, three-step synthetic pathway, explains the scientific rationale behind each procedural choice, and establishes a rigorous, self-validating protocol for the structural confirmation of the target compound using modern spectroscopic techniques.

Introduction: The Strategic Value of Functionalized Pyrazolidines

Saturated heterocyclic scaffolds are of paramount importance in modern drug discovery, as they provide access to novel chemical space with improved physicochemical properties compared to their flat, aromatic analogues. The pyrazolidine ring system, a saturated five-membered diazacycloalkane, serves as a key pharmacophore in a range of bioactive molecules, including agents with anti-inflammatory, anticonvulsant, and antimicrobial properties.[1]

This compound is a strategically designed intermediate. The key functional groups impart specific utility:

-

Pyrazolidine Core: Provides a defined, sp³-rich scaffold.

-

C4-Bromo Group: Serves as a versatile synthetic handle for introducing further complexity via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or nucleophilic substitution.

-

N1,N2-Dicarbaldehyde: The N-formyl groups protect the nitrogen atoms, modulate the ring's electronic properties, and can influence conformational preference. Their presence may also play a role in receptor interactions.[3]

This guide provides a field-proven, logical framework for the reliable synthesis and unambiguous characterization of this high-value building block.

Proposed Synthetic Pathway & Experimental Protocols

The synthesis of this compound can be logically approached in a three-step sequence starting from 1,3-dibromopropane and hydrazine. This pathway is designed for efficiency and control over each functionalization step.

Sources

An In-depth Technical Guide to 4-Bromopyrazolidine-1,2-dicarbaldehyde: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, heterocyclic scaffolds play a pivotal role due to their diverse chemical properties and ability to interact with biological targets. This technical guide provides a comprehensive overview of 4-Bromopyrazolidine-1,2-dicarbaldehyde (CAS No. 162887-23-2), a key intermediate with significant potential in pharmaceutical synthesis. This document delves into its chemical and physical properties, offers insights into its synthesis and reactivity, explores its applications in drug development, and provides essential safety and handling information. Our aim is to equip researchers and scientists with the critical knowledge required to effectively utilize this compound in their research and development endeavors.

Section 1: Core Compound Identity and Properties

This compound is a brominated heterocyclic compound featuring a pyrazolidine ring functionalized with two carbaldehyde groups. This unique combination of a reactive bromine atom and two aldehyde moieties makes it a valuable synthon for the construction of more complex molecular architectures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 162887-23-2 | [1][2] |

| Molecular Formula | C₅H₇BrN₂O₂ | [1][2] |

| Molecular Weight | 207.03 g/mol | [1][2] |

| IUPAC Name | 4-bromo-1,2-pyrazolidinedicarbaldehyde | |

| Synonyms | 4-Bromo-1,2-pyrazolidinedicarboxaldehyde, 4-bromo-1,2-diformylpyrazolidine | [1] |

| Appearance | White to off-white powder or crystalline solid (predicted) | |

| Melting Point | 83-84 °C | [3] |

| Boiling Point | 273.4 °C at 760 mmHg (Predicted) | [3] |

| Density | 2.104 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in common organic solvents. | |

| SMILES | O=CN1N(C=O)CC(Br)C1 |

Section 2: Synthesis and Reactivity

Postulated Synthetic Pathway

A plausible synthetic route to this compound likely involves the initial formation of the pyrazolidine ring, followed by formylation and bromination.

Caption: Postulated synthetic pathway for this compound.

Causality Behind Experimental Choices:

-

Cyclization: The reaction of hydrazine with a 1,3-dielectrophile like 1,3-dibromopropane or a related species is a standard method for forming the pyrazolidine ring.

-

Diformylation: The two nitrogen atoms of the pyrazolidine ring are nucleophilic and can be readily acylated using a formylating agent. Formic acid or its derivatives are commonly employed for this transformation.

-

Bromination: The introduction of the bromine atom at the 4-position is likely achieved through an electrophilic bromination reaction. The choice of brominating agent (e.g., N-bromosuccinimide or elemental bromine) would depend on the desired selectivity and reaction conditions.

Reactivity Profile

The reactivity of this compound is dictated by its three key functional groups:

-

Aldehyde Groups: The two carbaldehyde groups are susceptible to nucleophilic attack, making them ideal handles for forming new carbon-carbon and carbon-heteroatom bonds. They can participate in reactions such as Wittig olefination, aldol condensation, and reductive amination.

-

Bromine Atom: The bromine atom at the 4-position can be displaced by various nucleophiles through substitution reactions, allowing for the introduction of a wide range of functional groups. It can also participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds.

-

Pyrazolidine Ring: The pyrazolidine ring itself can be a source of chirality and provides a rigid scaffold for orienting substituents in three-dimensional space.

Section 3: Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds, most notably in the production of carbapenem antibiotics.

Intermediate in Biapenem Synthesis

This compound is a known intermediate in the synthesis of Biapenem, a broad-spectrum carbapenem antibiotic.[3] While the proprietary details of the industrial synthesis are not fully public, it is understood that the pyrazolidine moiety forms a part of the side chain that is ultimately attached to the carbapenem core. The dicarbaldehyde functionality provides the necessary reactive handles to construct this side chain with the correct stereochemistry and functionality.

Sources

Spectroscopic Elucidation of 4-Bromopyrazolidine-1,2-dicarbaldehyde: A Technical Guide

Introduction

4-Bromopyrazolidine-1,2-dicarbaldehyde (CAS No. 162887-23-2) is a halogenated heterocyclic compound with potential applications as a building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its molecular structure, featuring a saturated five-membered diazacyclic ring, two formyl groups, and a bromine substituent, presents a unique spectroscopic fingerprint. Accurate characterization of this molecule is paramount for its effective utilization in research and development. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a framework for its unambiguous identification and structural verification. While pyrazolidine derivatives are a subject of ongoing research, this document synthesizes established spectroscopic principles to predict and interpret the spectral features of this specific molecule.[2]

Molecular Structure and Key Features

The structural attributes of this compound, with the molecular formula C₅H₇BrN₂O₂, dictate its expected spectroscopic behavior. The presence of a chiral center at the C4 position, the diastereotopic protons on the C3 and C5 methylene groups, and the restricted rotation around the N-CHO bonds due to amide resonance, are all expected to manifest in the NMR spectrum. The carbonyl groups of the dicarbaldehyde functionality will be prominent in both the IR and ¹³C NMR spectra. The bromine atom and the overall molecular weight will be key determinants in the mass spectrum.

Sources

Molecular structure and conformation of 4-Bromopyrazolidine-1,2-dicarbaldehyde

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Bromopyrazolidine-1,2-dicarbaldehyde

Abstract

This compound (CAS No: 162887-23-2) is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2][3][4] A molecule's biological activity and material properties are intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a comprehensive technical overview of the methodologies used to elucidate the molecular structure and explore the conformational landscape of this compound. We will delve into the synergistic application of spectroscopic techniques, single-crystal X-ray crystallography, and computational modeling. The causality behind experimental choices is explained, and robust, self-validating protocols are presented to ensure scientific integrity.

Introduction: The Significance of 3D Molecular Architecture

Pyrazolidine derivatives are a significant class of heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents.[5][6] Understanding the precise spatial arrangement of atoms (molecular structure) and the molecule's dynamic behavior (conformational flexibility) is paramount for rational drug design and predicting structure-activity relationships (SAR).[6] this compound, with its halogenated five-membered ring and two N-formyl substituents, presents a fascinating case study in conformational complexity. The key challenges lie in determining the pucker of the pyrazolidine ring and characterizing the rotational isomerism of the two amide bonds, both of which profoundly influence the molecule's overall shape and intermolecular interaction potential.

This guide outlines an integrated approach to fully characterize this molecule, demonstrating how different analytical techniques provide complementary pieces of the structural puzzle.

Elucidating the Core Molecular Structure

Confirming the fundamental connectivity and solid-state structure of the title compound is the foundational step upon which all conformational analysis is built.

Spectroscopic Confirmation

Initial verification of the compound's identity (C₅H₇BrN₂O₂) is achieved through a combination of spectroscopic methods. While a dedicated spectrum for this specific molecule is not publicly available, the expected data can be reliably predicted.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular skeleton. The asymmetry introduced by the bromine atom and the restricted amide bond rotation are expected to result in a complex spectrum where all ring protons and carbons are chemically non-equivalent. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for unambiguous assignment of proton and carbon signals, respectively.[7]

-

Mass Spectrometry (MS): MS would confirm the molecular weight (207.03 g/mol ) and the presence of bromine through the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br.[2]

-

Infrared (IR) Spectroscopy: The presence of the two aldehyde groups would be confirmed by strong C=O stretching vibrations, typically in the range of 1650-1700 cm⁻¹.

| Table 1: Predicted Spectroscopic Data for this compound | |

| Technique | Expected Key Features |

| ¹H NMR | Multiple distinct signals for the two formyl protons (CHO) due to rotational isomerism. Complex multiplets for the CH₂ and CH protons on the pyrazolidine ring. |

| ¹³C NMR | Two distinct signals for the carbonyl carbons (C=O). Signals for the three unique carbons of the pyrazolidine ring. |

| IR | Strong absorption band around 1650-1700 cm⁻¹ corresponding to C=O stretching of the amide/aldehyde groups. |

| Mass Spec | Molecular ion peak cluster around m/z 207/209, showing the characteristic ~1:1 ratio for a single bromine atom. |

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, revealing precise bond lengths, bond angles, and the preferred conformation within the crystal lattice.[6][8] Although the crystal structure for this specific compound has not been published, the general protocol for such an analysis is well-established.[6][9]

The key insights expected from a crystallographic study would be:

-

Ring Conformation: The exact pucker of the five-membered pyrazolidine ring (e.g., envelope or twist conformation).

-

Amide Bond Orientation: The relative orientation (cis/trans) of the two formyl groups with respect to the pyrazolidine ring.

-

Intermolecular Interactions: Identification of hydrogen bonds or other non-covalent interactions that stabilize the crystal packing.[5]

Protocol 1: Generalized Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Crystal Mounting & Data Collection: A suitable crystal is selected and mounted on a goniometer head.[6] The crystal is cooled (typically to 100-120 K) to minimize thermal vibrations, and X-ray diffraction data are collected using a diffractometer.[6][9]

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The structure is then refined using least-squares methods to yield the final atomic coordinates and thermal parameters.[9]

-

Data Analysis: The refined structure provides precise information on bond lengths, angles, and intermolecular interactions, which are then analyzed to understand the molecular conformation.[6]

Conformational Analysis: A Molecule in Motion

While crystallography provides a static snapshot, molecules in solution are dynamic. The conformational landscape of this compound is dominated by two key dynamic processes: pyrazolidine ring puckering and restricted rotation around the N-CHO amide bonds.

Amide Bond Rotational Isomerism

The partial double-bond character of the N-C bond in amides restricts free rotation, often leading to the presence of multiple, slowly interconverting rotational isomers (rotamers) in solution.[10] For this molecule, with two N-formyl groups, up to four potential planar conformers could exist (E/E, E/Z, Z/E, Z/Z).

Nuclear Overhauser Effect (NOE) Spectroscopy is the primary experimental tool for determining the geometry of these rotamers. An NOE is observed between protons that are close in space (<5 Å), allowing for the differentiation between cis and trans amide conformations.[10][11] For example, in a trans conformation, an NOE would be expected between the formyl proton and a proton on the pyrazolidine ring, whereas in a cis conformation, such an interaction would be absent.

Pyrazolidine Ring Puckering

The five-membered pyrazolidine ring is not planar and will adopt a puckered conformation to minimize steric strain and torsional strain. The most common conformations are the "envelope" (with four atoms coplanar) and the "twist" (with no three atoms coplanar). The exact conformation and the energy barrier to interconversion can be probed using ¹H NMR coupling constants. The magnitude of the three-bond proton-proton coupling constant (³JHH) is related to the dihedral angle between the protons via the Karplus equation, providing critical information about the ring's geometry.[7][12]

Computational Chemistry: Bridging Experiment and Theory

Computational modeling is a powerful tool for exploring the entire conformational energy landscape, complementing experimental data.[13][14][15]

-

Density Functional Theory (DFT): DFT calculations can be used to optimize the geometries of different possible conformers (rotamers and ring puckers) and calculate their relative energies. This allows for the prediction of the most stable conformer(s) in the gas phase or in solution (using solvent models).[15]

-

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing insight into the dynamic stability of conformers and the pathways for interconversion between them.[14][16][17]

Protocol 2: Computational Conformational Search (DFT)

-

Initial Structure Generation: Build the 2D structure of this compound and generate multiple starting 3D conformations, systematically varying the amide bond torsions and ring pucker.

-

Geometry Optimization: Perform a full geometry optimization for each starting structure using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).[15]

-

Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Energy Analysis: Compare the relative energies of all stable conformers to identify the global minimum and the population of other low-energy conformers at a given temperature.

Integrated Workflow and Visualization

A robust understanding of the molecule requires an integrated approach where experimental data and computational results are used to validate each other. The diagram below illustrates this synergistic workflow.

Caption: Integrated workflow for structural and conformational analysis.

The relationship between the key conformational variables—ring pucker and the two amide bond rotations—defines the overall shape of the molecule.

Sources

- 1. m.indiamart.com [m.indiamart.com]

- 2. 162887-23-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound,(CAS# 162887-23-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. This compound-162887-23-2 - Thoreauchem [thoreauchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. auremn.org.br [auremn.org.br]

- 13. Assessment of the putative binding conformation of a pyrazolopyridine class of inhibitors of MAPKAPK2 using computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Chemical Reactivity and Stability of 4-Bromopyrazolidine-1,2-dicarbaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromopyrazolidine-1,2-dicarbaldehyde is a halogenated heterocyclic compound that serves as a versatile and valuable building block in modern organic synthesis. Its unique structural features—a reactive carbon-bromine bond on a saturated nitrogen heterocycle and two N-formyl groups—confer a distinct reactivity profile that is of significant interest to the pharmaceutical and agrochemical industries.[1] This guide provides a detailed examination of the molecule's chemical reactivity, focusing on key transformations such as nucleophilic substitution and the chemistry of its dicarbaldehyde moiety. Furthermore, it offers a comprehensive analysis of its stability under various conditions, including thermal, photolytic, and pH-driven degradation pathways. By synthesizing theoretical principles with practical handling and protocol design, this document aims to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this important synthetic intermediate.

Physicochemical and Structural Properties

Understanding the fundamental physicochemical properties of this compound is the first step toward its effective application in synthesis. The molecule's structure is characterized by a five-membered pyrazolidine ring, substituted with a bromine atom at the C4 position and formyl groups on both nitrogen atoms.

| Property | Value | Source(s) |

| CAS Number | 162887-23-2 | [1][2][3][4] |

| Molecular Formula | C₅H₇BrN₂O₂ | [1][2][3][4] |

| Molecular Weight | 207.03 g/mol | [1][3] |

| Melting Point | 83-84 °C | [1][2] |

| Boiling Point | 273.4 °C (at 760 mmHg) | [1][2] |

| Density | 2.104 g/cm³ | [1][2] |

| Purity (Typical) | ≥95% | [5] |

The presence of the electronegative bromine atom and the polar N-formyl groups makes the molecule moderately polar. Its defined melting point suggests a stable crystalline solid at room temperature.

Core Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the C4 carbon and the chemistry of the N-formyl groups.

Nucleophilic Substitution at the C4 Position

The carbon atom bonded to the bromine is an electrophilic center, highly susceptible to attack by nucleophiles.[6][7] The bromine atom functions as an effective leaving group, facilitating substitution reactions that are fundamental to its role as a synthetic intermediate.[8][9]

Mechanistic Considerations: The reaction proceeds via a nucleophilic substitution mechanism. Given that the C4 carbon is a secondary center, the reaction can theoretically proceed via an Sₙ1 or Sₙ2 pathway.[10] However, for most synthetic applications involving strong nucleophiles in polar aprotic solvents, the Sₙ2 pathway is expected to dominate. This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the C4 position.[8][10] The rate of this concerted, second-order reaction is dependent on the concentrations of both the substrate and the attacking nucleophile.[8]

Figure 1: General workflow for Sₙ2 nucleophilic substitution at C4.

Classes of Effective Nucleophiles: A wide array of nucleophiles can be employed to displace the bromide, leading to diverse functionalized pyrazolidine derivatives.

| Nucleophile Class | Example Reagent | Resulting Functional Group |

| Oxygen Nucleophiles | Sodium Hydroxide (NaOH), Sodium Alkoxide (NaOR) | Hydroxyl (-OH), Ether (-OR) |

| Nitrogen Nucleophiles | Ammonia (NH₃), Primary/Secondary Amines, Sodium Azide (NaN₃) | Amino (-NH₂, -NHR, -NR₂), Azido (-N₃) |

| Sulfur Nucleophiles | Sodium Thiolate (NaSR) | Thioether (-SR) |

| Carbon Nucleophiles | Cyanides (e.g., KCN), Enolates, Organocuprates | Nitrile (-CN), Alkyl/Aryl (-R) |

This reactivity is paramount, allowing the pyrazolidine scaffold to be incorporated into larger molecules, a key strategy in drug discovery.[1]

Reactivity of the N-Formyl Groups

The two N-formyl groups behave as amides. While significantly less reactive than ketones or aldehydes, they can undergo specific transformations under forcing conditions.

-

Hydrolysis: Under strong acidic or basic conditions, the formyl groups can be hydrolyzed to yield the corresponding 4-bromopyrazolidine. This reaction is typically slow and requires elevated temperatures.

-

Reduction: The amide carbonyls are resistant to reduction by mild reagents like sodium borohydride. However, powerful reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the formyl groups to methyl groups, yielding 4-bromo-1,2-dimethylpyrazolidine.

Stability Profile and Degradation Pathways

The utility of a chemical reagent is intrinsically linked to its stability. Understanding the conditions under which this compound degrades is crucial for its proper storage, handling, and use in reactions.

Thermal Stability

The molecule is a solid with a melting point of 83-84 °C, indicating good thermal stability under standard laboratory conditions.[1][2] However, like many complex organic molecules, it is susceptible to decomposition at elevated temperatures. Studies on related heterocyclic compounds show that thermal degradation is often a multi-step process influenced by substituents.[11][12] It is advisable to avoid prolonged heating above its melting point to prevent undefined decomposition.

Photolytic Stability

Many brominated organic compounds exhibit sensitivity to ultraviolet (UV) radiation, which can induce cleavage of the C-Br bond.[13] Similarly, heterocyclic ring systems can also be prone to photochemical degradation.[14][15]

Recommendation: To ensure long-term integrity, this compound should be stored in amber glass vials or otherwise protected from direct exposure to light.

pH and Hydrolytic Stability

The molecule is most stable under neutral to slightly acidic conditions.

-

Acidic Conditions: Strong acids can catalyze the hydrolysis of the N-formyl groups, as previously mentioned.

-

Basic Conditions: Strong bases (e.g., concentrated hydroxides) can promote both N-formyl group hydrolysis and potentially elimination reactions (E2) competing with nucleophilic substitution, especially at higher temperatures.

Exemplary Experimental Protocol: Synthesis of 4-Azidopyrazolidine-1,2-dicarbaldehyde

This protocol details a representative Sₙ2 reaction, illustrating the practical application of the molecule's core reactivity. The causality behind experimental choices is highlighted to provide field-proven insight.

Objective: To replace the C4 bromine with an azide group via an Sₙ2 reaction. The azide functional group is a versatile precursor for the synthesis of amines or for use in click chemistry.

Reagents and Equipment:

-

This compound (1.0 equiv)

-

Sodium Azide (NaN₃) (1.5 equiv)

-

Dimethylformamide (DMF), anhydrous

-

Round-bottom flask with magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for aqueous work-up and extraction

-

Rotary evaporator

-

Silica gel for column chromatography

Figure 2: Experimental workflow for the synthesis of 4-Azidopyrazolidine-1,2-dicarbaldehyde.

Step-by-Step Methodology:

-

Setup: A dry round-bottom flask is charged with a magnetic stir bar and flushed with an inert gas (N₂). This is critical to prevent moisture, which could lead to side reactions.

-

Dissolution: this compound (e.g., 2.07 g, 10 mmol) is added to the flask, followed by anhydrous DMF (e.g., 50 mL). DMF is chosen as the solvent because it is polar and aprotic, which effectively solvates the sodium cation while leaving the azide nucleophile highly reactive, thus accelerating the Sₙ2 reaction.

-

Reagent Addition: Sodium azide (0.975 g, 15 mmol) is added in one portion. A slight excess of the nucleophile is used to ensure the reaction goes to completion according to Le Châtelier's principle.

-

Reaction: The mixture is stirred and heated to 60 °C. The moderate heat increases the reaction rate without promoting significant thermal degradation.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible (typically 4-6 hours).

-

Work-up: After cooling to room temperature, the reaction mixture is poured into water (200 mL). This quenches the reaction and precipitates the organic product while dissolving inorganic salts. The aqueous mixture is then extracted with ethyl acetate (3 x 50 mL).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield the pure 4-azidopyrazolidine-1,2-dicarbaldehyde.

Conclusion for Drug Development Professionals

This compound is a robust and versatile intermediate. Its primary mode of reactivity—nucleophilic substitution at the C4 position—provides a reliable handle for introducing a wide range of functional groups. The stability of the molecule is sufficient for most synthetic applications, provided that harsh thermal, photolytic, and pH conditions are avoided. A thorough understanding of this balance between reactivity and stability is essential for leveraging this compound to its full potential in the complex, multi-step syntheses that characterize modern drug development.[16]

References

-

Cas 162887-23-2, 4-Bromo-1,2-pyrazolidinedicarboxaldehyde. lookchem. [Link]

-

1,2-pyrazolidinedicarboxaldehyde, 4-bromo-. ChemBK. [Link]

-

4-Bromo-1,2-pyrazolidinedicarboxaldehyde CAS#: 162887-23-2. ChemWhat. [Link]

-

Nucleophilic Substitution Reactions. University of Calgary. [Link]

-

This compound-162887-23-2. Thoreauchem. [Link]

-

Sustainable bromination of organic compounds: A critical review. ResearchGate. [Link]

-

Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]

-

Theoretical Coupling and Stability of Boronic Acid Adducts with Catecholamines. ResearchGate. [Link]

-

DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health (NIH). [Link]

-

Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]

-

Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News. [Link]

-

Nucleophilic substitution. Wikipedia. [Link]

-

9.2: Common nucleophilic substitution reactions. Chemistry LibreTexts. [Link]

-

N,N-Dialkyl-N'-Chlorosulfonyl Chloroformamidines in Heterocyclic Synthesis. Part XII.* Synthesis and Reactivity of the Pyrazolo[3,4-e][1][2][17]thiadiazine Ring System. Flinders University. [Link]

-

Photochemical and Thermal Decomposition of 1-Pyrazolines. ResearchGate. [Link]

-

The Rescue and Repurposing of Pharmaceuticals: Augmenting the Drug Development Paradigm. National Institutes of Health (NIH). [Link]

-

Degradation of brominated polymeric flame retardants and effects of generated decomposition products. PubMed. [Link]

-

Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. ACS Publications. [Link]

-

Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News. [Link]

-

Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. PubMed. [Link]

Sources

- 1. Cas 162887-23-2,4-Bromo-1,2-pyrazolidinedicarboxaldehyde | lookchem [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound,(CAS# 162887-23-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. 162887-23-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 8. gacariyalur.ac.in [gacariyalur.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 11. worldscientificnews.com [worldscientificnews.com]

- 12. Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives - World Scientific News [worldscientificnews.com]

- 13. Degradation of brominated polymeric flame retardants and effects of generated decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Rescue and Repurposing of Pharmaceuticals: Augmenting the Drug Development Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 162887-23-2|this compound|BLD Pharm [bldpharm.com]

The Pyrazolidine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract

The pyrazolidine nucleus, a saturated five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in the design and development of novel therapeutic agents. Its unique stereochemical and electronic properties allow for diverse substitutions, leading to a broad spectrum of pharmacological activities. This in-depth technical guide explores the significant potential of pyrazolidine derivatives in medicinal chemistry. We will delve into the synthetic strategies for accessing this versatile scaffold, with a focus on the pyrazolidine-3,5-dione core. Furthermore, this guide will provide a detailed examination of the diverse biological activities of these compounds, including their roles as anti-inflammatory, anti-cancer, and antimicrobial agents. Through a comprehensive review of structure-activity relationships, key molecular targets, and relevant experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the critical knowledge to leverage the pyrazolidine scaffold in their quest for next-generation therapeutics.

The Pyrazolidine Scaffold: Structural Features and Synthetic Overview

The pyrazolidine ring is a saturated diazolidine, and its derivatives, particularly the pyrazolidine-3,5-diones, have garnered significant attention in medicinal chemistry. The presence of two nitrogen atoms and two carbonyl groups in the pyrazolidine-3,5-dione core provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

A cornerstone of pyrazolidine-3,5-dione synthesis is the condensation of hydrazines with malonic acid derivatives. This versatile approach allows for the introduction of various substituents on the nitrogen atoms and at the C4 position of the pyrazolidine ring.

Experimental Protocol: General Synthesis of 4-Substituted-1,2-Diphenylpyrazolidine-3,5-diones

This protocol outlines a general procedure for the synthesis of 4-substituted-1,2-diphenylpyrazolidine-3,5-diones, exemplified by the synthesis of Phenylbutazone.

Step 1: Synthesis of 1,2-Diphenylpyrazolidine-3,5-dione

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1,2-diphenylhydrazine (1.0 eq) and diethyl malonate (1.1 eq) in a suitable solvent such as absolute ethanol.

-

Add a catalytic amount of a base, for example, sodium ethoxide (0.2 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 1,2-diphenylpyrazolidine-3,5-dione.

Step 2: Alkylation at the C4 Position

-

To a solution of 1,2-diphenylpyrazolidine-3,5-dione (1.0 eq) in an appropriate aprotic solvent (e.g., anhydrous tetrahydrofuran), add a strong base such as sodium hydride (1.1 eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0°C for 30 minutes to allow for the formation of the enolate.

-

Add the desired alkyl halide (e.g., n-butyl bromide for Phenylbutazone synthesis) (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 4-substituted-1,2-diphenylpyrazolidine-3,5-dione.[1][2]

Anti-inflammatory Applications: Targeting Cyclooxygenase (COX) Enzymes

One of the most well-established therapeutic applications of pyrazolidine derivatives is in the management of inflammation. Phenylbutazone, a classic example, is a non-steroidal anti-inflammatory drug (NSAID) that exerts its effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3]

The anti-inflammatory action of pyrazolidine-3,5-diones is intrinsically linked to their ability to inhibit prostaglandin synthesis.

Structure-Activity Relationship (SAR) for COX Inhibition

The following table summarizes key SAR findings for pyrazolidine-3,5-diones as COX inhibitors:

| Position | Modification | Impact on COX Inhibition |

| N1, N2 | Phenyl substitution | Essential for potent activity. |

| C4 | Mono-alkylation | Generally leads to active compounds. |

| C4 | Di-alkylation | Abolishes anti-inflammatory activity. |

| C4 | Introduction of a butyl group | Optimal for anti-inflammatory effects (e.g., Phenylbutazone). |

Anticancer Potential: Targeting Cell Cycle and Survival Pathways

Recent research has highlighted the promising anticancer properties of pyrazolidine derivatives. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Molecular Target: Cyclin-Dependent Kinase 9 (CDK9)

A key molecular target for the anticancer activity of some pyrazolidine derivatives is Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which regulates transcriptional elongation by phosphorylating the C-terminal domain of RNA polymerase II.[4][5] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1 and the subsequent induction of apoptosis in cancer cells.[6]

Quantitative Anticancer Activity

The following table presents the in vitro anticancer activity of representative pyrazolidine derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | Breast (MCF-7) | 8.2 | [7] |

| Compound B | Colon (HCT-116) | 5.6 | [7] |

| Compound C | Lung (A549) | 12.1 | [7] |

Experimental Protocol: In Vitro Anticancer Activity Screening

Antimicrobial Applications: Targeting Bacterial Cell Wall Synthesis

The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Pyrazolidine derivatives have shown promise in this area, with some compounds exhibiting potent activity against Gram-positive bacteria.

Molecular Target: UDP-N-acetylenolpyruvyl Glucosamine Reductase (MurB)

A key enzyme in the bacterial cell wall biosynthesis pathway, UDP-N-acetylenolpyruvyl glucosamine reductase (MurB), has been identified as a target for pyrazolidine-3,5-diones.[4][8] MurB catalyzes the reduction of UDP-N-acetylenolpyruvylglucosamine to UDP-N-acetylmuramic acid, an essential precursor for peptidoglycan synthesis.[9] Inhibition of MurB disrupts cell wall formation, leading to bacterial cell death.[10][11]

Quantitative Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected pyrazolidine derivatives.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound D | Staphylococcus aureus | 4 | |

| Compound E | Bacillus subtilis | 8 | |

| Compound F | Enterococcus faecalis | 16 |

Future Perspectives and Conclusion

The pyrazolidine scaffold, particularly the pyrazolidine-3,5-dione core, continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the ease of structural modification make it an attractive starting point for the development of compounds with diverse pharmacological profiles.

While several pyrazole and pyrazoline derivatives are in clinical trials, to date, there is limited public information on pyrazolidine derivatives specifically entering clinical development. This highlights a potential opportunity for further preclinical and clinical investigation of promising pyrazolidine-based candidates.

Future research in this area should focus on:

-

Target-based drug design: Leveraging structural biology and computational modeling to design pyrazolidine derivatives with high affinity and selectivity for specific molecular targets.

-

Exploration of new therapeutic areas: Investigating the potential of pyrazolidine derivatives in other disease areas such as neurodegenerative disorders and metabolic diseases.

-

Development of drug delivery systems: Formulating pyrazolidine-based drugs to improve their pharmacokinetic properties and reduce potential side effects.

References

- CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma. J-Stage.

- Facile synthesis of high specific activity 4-[1-14 C]butyl-1,2-diphenylpyrazolidine-3,5-dione (phenylbutazone) using nucleophilic substitution. PubMed.

- CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism. Frontiers in Oncology. 2021.

- Inhibiting Tumor Cell CDK9 Reprograms Cell Death Pathways to Enhance Efficacy of CAR T Cell Therapy. Blood. 2024.

- Screening and molecular dynamics simulation of compounds inhibiting MurB enzyme of drug-resistant Mycobacterium tuberculosis: An in-silico approach. PubMed Central.

- Facile synthesis of high specific activity 4-[1-14 C]butyl-1,2-diphenylpyrazolidine-3,5-dione (phenylbutazone) using nucleophilic substitution.

- Antibiotics and Antibiotic Resistance—Mur Ligases as an Antibacterial Target. MDPI.

- Evaluation of CDK9 Inhibition by Dinaciclib in Combination with Apoptosis Modulating izTRAIL for the Treatment of Colorectal Cancer. PubMed Central. 2023.

- CDK9: a signaling hub for transcriptional control. PubMed Central.

- 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N- Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria. NIH.

- Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents. NIH. 2023.

- Discovery of the First Antibacterial Small Molecule Inhibitors of MurB.

- (a) IC50 values for novel pyrazoline derivatives (P1–7) against hCA I...

- Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors.

- [CLINICAL TRIAL OF THE PYRAZOLE DERIVATIVE TANDERIL WITH RHEUM

- Identification of pyrazolopyridine derivatives as novel spleen tyrosine kinase inhibitors | Request PDF.

- Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PubMed Central.

- One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones.

- Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSciMed Central.

- Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSciMed Central. 2015.

- Antioxidant activity of pyrazoline derivatives (IC50 in µg/mL).

- Novel pyrazolopyridine derivatives as potential angiogenesis inhibitors: Synthesis, biological evaluation and transcriptome-based mechanistic analysis. PubMed. 2016.

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv

- Pyrazolone derivatives as potent and selective small-molecule SIRT5 inhibitors. PubMed. 2023.

- Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. 2023.

- What is the mechanism of Phenylbutazone?.

Sources

- 1. Facile synthesis of high specific activity 4-[1-14 C]butyl-1,2-diphenylpyrazolidine-3,5-dione (phenylbutazone) using nucleophilic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]

- 4. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of CDK9 Inhibition by Dinaciclib in Combination with Apoptosis Modulating izTRAIL for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N- Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Screening and molecular dynamics simulation of compounds inhibiting MurB enzyme of drug-resistant Mycobacterium tuberculosis: An in-silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Whitepaper: The Discovery and Development of Novel Pyrazolidinone Derivatives as Potent and Selective Factor Xa Inhibitors

Abstract

The coagulation cascade, a complex series of proteolytic events, is essential for hemostasis. However, its dysregulation can lead to pathological thrombosis, a primary cause of cardiovascular morbidity and mortality. Factor Xa (FXa), a serine protease situated at the convergence of the intrinsic and extrinsic pathways, represents a critical juncture in this cascade, making it a prime target for anticoagulant therapy.[1] This technical guide provides an in-depth exploration of the discovery and development of novel enzyme inhibitors based on the pyrazolidinone scaffold, exemplified by their successful application as direct FXa inhibitors. We will dissect the strategic rationale, medicinal chemistry efforts, and the comprehensive suite of biochemical and cellular assays required to identify and validate these potent therapeutic agents. This document is intended for researchers, medicinal chemists, and pharmacologists in the field of drug discovery and development.

The Strategic Imperative for Targeting Factor Xa

The development of anticoagulants has evolved significantly from broad-spectrum agents like warfarin, which are fraught with challenges such as a narrow therapeutic window, numerous drug-food interactions, and the need for frequent monitoring.[2] The pursuit of target-specific anticoagulants led researchers to focus on key enzymes within the coagulation cascade.

Factor Xa is an ideal target for several reasons:

-

Pivotal Role: It occupies a central position where the intrinsic and extrinsic pathways converge to initiate the common pathway of coagulation.[2]

-

Amplification Effect: A single molecule of FXa can catalyze the generation of approximately 1,000 thrombin molecules, making its inhibition highly effective at controlling thrombus formation.[2]

-

High Specificity Potential: The active site of FXa contains distinct pockets, notably the S1 and S4 pockets, which can be exploited to design highly selective small-molecule inhibitors, thereby minimizing off-target effects.[3]

The selection of the pyrazolidinone core, and related scaffolds like oxazolidinone found in approved drugs such as Rivaroxaban, was a strategic decision driven by its ability to present key pharmacophoric elements in a rigid, favorable conformation for binding within the FXa active site.[4][5]

Caption: The Coagulation Cascade and the Central Role of Factor Xa Inhibition.

Medicinal Chemistry: From Scaffold to Lead Candidate

The design of potent and selective FXa inhibitors from a pyrazolidinone scaffold involves a structured approach grounded in Structure-Activity Relationship (SAR) and Structure-Pharmacokinetic Relationship (SPR) studies.[4] The goal is to optimize interactions with the key S1 and S4 binding pockets of the FXa active site.[3]

-

S1 Pocket Interaction: This deep, narrow, negatively charged pocket at the bottom is formed by residues Asp189, Ser195, and Tyr228.[3] It accommodates a positively charged or neutral, polar moiety of the inhibitor. A key strategy is to introduce a basic group, like a morpholine or piperidine, that can establish a strong charge-charge interaction with Asp189, anchoring the molecule and driving potency.

-

S4 Pocket Interaction: This large, hydrophobic pocket is defined by aromatic residues Tyr99, Phe174, and Trp215.[3] It provides an opportunity to enhance both potency and, critically, selectivity over other serine proteases like thrombin. A substituted aromatic ring on the inhibitor is designed to engage in π-π stacking interactions within this pocket. The specific substitution pattern on this ring is crucial for optimizing van der Waals contacts and modulating pharmacokinetic properties.

The synthetic route often involves multi-step sequences to build the core scaffold and append the S1 and S4-binding moieties. Amide bond formation is a common and versatile reaction used to connect these different fragments.[6]

Caption: Iterative Workflow for Pyrazolidinone-based Inhibitor Discovery.

Biochemical Evaluation: Quantifying Enzyme Inhibition

The initial screening and characterization of newly synthesized compounds rely on robust biochemical assays to determine their intrinsic inhibitory potency against the target enzyme, FXa.

Primary Assay: Chromogenic IC50 Determination

The half-maximal inhibitory concentration (IC50) is a fundamental measure of a compound's potency. A chromogenic assay is the gold standard for this initial determination due to its simplicity, high throughput, and reproducibility.[7]

Causality Behind the Method: This assay directly measures the enzymatic activity of FXa. The enzyme cleaves a synthetic substrate that mimics its natural substrate (prothrombin), releasing a chromophore (p-nitroaniline). The rate of color development is directly proportional to FXa activity. An effective inhibitor will reduce this rate. By measuring the rate across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50.

Protocol: Chromogenic FXa Inhibition Assay

-

Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.4).

-

Serially dilute the test pyrazolidinone derivatives in 100% DMSO, followed by a further dilution in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

-

Prepare solutions of human FXa enzyme and the chromogenic substrate (e.g., S-2222) in assay buffer.

-

-

Assay Execution (96-well plate format):

-

Add 25 µL of serially diluted test compound or vehicle control (buffer + DMSO) to appropriate wells.

-

Add 50 µL of FXa enzyme solution to all wells.

-

Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme. This pre-incubation step is critical for establishing binding equilibrium.

-

Initiate the reaction by adding 25 µL of the chromogenic substrate solution to all wells.

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

-

Data Analysis:

-

Measure the absorbance at 405 nm kinetically over 10-15 minutes.

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

-

Selectivity Profiling

To ensure the inhibitor is specific for FXa, it must be tested against other structurally similar serine proteases involved in and outside of coagulation, such as Thrombin, Trypsin, and Factor IXa.[5][9] The same chromogenic assay principle is used, substituting the enzyme and its corresponding specific substrate. A highly selective compound will have an IC50 for FXa that is several orders of magnitude lower than for other proteases.

| Compound ID | R1 Group (S4-directed) | R2 Group (S1-directed) | FXa IC50 (nM) | Thrombin IC50 (nM) | Selectivity Index (Thrombin/FXa) |

| PZD-001 | 4-Chlorophenyl | Morpholine | 55.2 | >10,000 | >181 |

| PZD-002 | 4-Methoxyphenyl | Piperidine | 12.8 | >10,000 | >781 |

| PZD-003 | Phenyl | Pyrrolidine | 150.7 | >10,000 | >66 |

| PZD-004 | 4-Fluorophenyl | Morpholine | 2.1 | >10,000 | >4762 |

| Rivaroxaban | (Reference) | (Reference) | 0.7 | >10,000 | >14,000 |

Table 1: Example Structure-Activity Relationship (SAR) and Selectivity Data.

Cellular Evaluation: Assessing Anticoagulant Activity

While a low biochemical IC50 is essential, it does not guarantee anticoagulant efficacy in a biological matrix like blood. Plasma-based clotting assays are crucial secondary assays that provide a more physiologically relevant measure of a compound's activity.[3]

Prothrombin Time (PT) Assay

The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade.[10]

Causality Behind the Method: The assay is initiated by adding thromboplastin (a source of tissue factor and phospholipids) and calcium to citrated plasma. This triggers the extrinsic pathway, leading through FXa to the formation of a fibrin clot. An FXa inhibitor will directly block this process, prolonging the time it takes for the clot to form. The degree of prolongation is a measure of the inhibitor's anticoagulant effect.[10]

Protocol: Prothrombin Time (PT) Assay

-

Preparation:

-

Obtain pooled human plasma (citrated).

-

Prepare stock solutions of test compounds in DMSO and dilute them into a suitable buffer.

-

Pre-warm the plasma, PT reagent (thromboplastin/calcium mixture), and a coagulometer to 37°C.

-

-

Assay Execution:

-

Pipette 90 µL of pre-warmed pooled human plasma into a coagulometer cuvette.

-

Add 10 µL of the test compound dilution (or vehicle control) to the plasma and incubate for 3 minutes at 37°C.

-

Initiate clotting by forcefully adding 200 µL of the pre-warmed PT reagent.

-

The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

-

-

Data Analysis:

-

Results are often expressed as the concentration of the compound required to double the baseline clotting time (2xPT).[3] This provides a standardized metric for comparing the potency of different compounds in a plasma environment.

-

| Compound ID | FXa IC50 (nM) | 2x Prothrombin Time (µM) |

| PZD-001 | 55.2 | 2.5 |

| PZD-002 | 12.8 | 0.8 |

| PZD-004 | 2.1 | 0.2 |

| Rivaroxaban | 0.7 | 0.15 |

Table 2: Correlation of Biochemical Potency with Plasma-based Anticoagulant Activity.

Conclusion and Future Directions

The successful development of pyrazolidinone-based FXa inhibitors exemplifies a modern, target-centric approach to drug discovery.[1] By integrating rational design based on the enzyme's structural biology with a hierarchical screening cascade—from high-throughput biochemical assays to more complex, physiologically relevant cellular assays—researchers can efficiently identify and optimize potent, selective, and orally bioavailable drug candidates.[4] This structured methodology, grounded in a deep understanding of the underlying biological and chemical principles, serves as a robust framework for discovering novel inhibitors for a wide range of enzymatic targets. The journey from scaffold to a clinically effective drug like Rivaroxaban underscores the power of this integrated scientific approach.[11]

References

- A cell-based high-throughput screen identifies drugs that cause bleeding disorders by off-targeting the vitamin K cycle. (n.d.). NIH.

- Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations. (n.d.). NIH.

- Clot-based activity assays. (n.d.). blood-cells.

- Discovery and development of Factor Xa inhibitors (2015–2022). (n.d.). PMC - NIH.

- Direct factor Xa inhibitors. (n.d.). Wikipedia.

- Measuring the Anticoagulant Activity of a Novel Factor XIa Inhibitor. (n.d.). Benchchem.

- Factor Xa inhibitors: a novel therapeutic class for the treatment of nonvalvular atrial fibrillation. (n.d.). PubMed Central.

-

Design and synthesis of tricyclic benzo[10][12]oxazinyloxazolidinones as blood coagulation factor Xa inhibitors. (n.d.). ResearchGate. Retrieved January 12, 2026, from

- Factor Xa Inhibitors: How They Work & Side Effects. (2023, February 18). Cleveland Clinic.

-

Design, synthesis, and structure-activity and structure-pharmacokinetic relationship studies of novel[7][7][13] tricyclic fused oxazolidinones leading to the discovery of a potent, selective, and orally bioavailable FXa inhibitor. (n.d.). PubMed. Retrieved January 12, 2026, from

- How Do Factor Xa Inhibitors Work?. (2021, April 27). RxList.

- The Development of New Factor Xa Inhibitors Based on Amide Synthesis. (n.d.). PMC.

- Synthesis of pyrazolidinone fused cinnolines via the cascade reactions of 1-phenylpyrazolidinones with vinylene carbonate. (2022, July). ResearchGate.

- Design and Synthesis of Isoxazoline Derivatives as Factor Xa Inhibitors. 2. (n.d.). PubMed.

- The mechanism of action of rivaroxaban - An oral, direct Factor Xa inhibitor - Compared with other anticoagulants. (n.d.). ResearchGate.

- In a biochemical and cellular assay, the IC 50 of an irreversible... (n.d.). ResearchGate.

- Coagulation Assays. (2005, July 26). Circulation.

- Factor Xa Inhibitors. (n.d.). NCBI Bookshelf.

- Factor Xa inhibitors: critical considerations for clinical development and testing. (2021, May 15). PMC - NIH.

Sources

- 1. Factor Xa inhibitors: critical considerations for clinical development and testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Factor Xa inhibitors: a novel therapeutic class for the treatment of nonvalvular atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and structure-activity and structure-pharmacokinetic relationship studies of novel [6,6,5] tricyclic fused oxazolidinones leading to the discovery of a potent, selective, and orally bioavailable FXa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Development of New Factor Xa Inhibitors Based on Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Design and synthesis of isoxazoline derivatives as factor Xa inhibitors. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clot-based activity assays [coagulationassays.com]

- 11. Factor Xa Inhibitors - Non-Vitamin K Antagonist Oral Anticoagulants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. A cell-based high-throughput screen identifies drugs that cause bleeding disorders by off-targeting the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 4-Bromopyrazolidine-1,2-dicarbaldehyde: Structure, Properties, and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Utility of a Niche Heterocyclic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of functionalized heterocyclic scaffolds is paramount to the efficient construction of complex molecular architectures. 4-Bromopyrazolidine-1,2-dicarbaldehyde emerges as a noteworthy, albeit specialized, building block. Its inherent structural features—a five-membered diazacyclic core, a strategically positioned bromine atom, and two formyl groups activating the nitrogen atoms—present a unique combination of reactivity and stereochemical potential. This guide aims to provide a comprehensive technical overview of this compound, consolidating available data on its structure, properties, and, most importantly, its prospective applications as a versatile intermediate in the synthesis of novel chemical entities with potential therapeutic relevance. While detailed, peer-reviewed synthetic protocols and extensive reaction profiling for this specific molecule are not widely available in public literature, this guide will leverage established principles of heterocyclic chemistry to elucidate its synthetic potential and provide a framework for its application in research and development.

Molecular Structure and Chemical Identity

The unambiguous representation of a molecule is fundamental to its study. For this compound, the Simplified Molecular-Input Line-Entry System (SMILES) notation provides a concise and machine-readable description of its atomic connectivity.

Canonical SMILES: BrC1CN(C=O)N(C1)C=O[1]

This notation precisely describes a pyrazolidine ring substituted with a bromine atom at the 4-position and formyl groups on both nitrogen atoms.

Below is a 2D representation of the molecular structure, generated from the SMILES notation, to provide a clear visualization of the atomic arrangement and functional groups.

Caption: 2D Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for handling, storage, and designing reaction conditions.

| Property | Value | Source |

| CAS Number | 162887-23-2 | [2][3] |

| Molecular Formula | C₅H₇BrN₂O₂ | [2] |

| Molecular Weight | 207.03 g/mol | [2] |

| Appearance | Powder | [4] |

| Purity | ≥95-97% (typical) | [2][4] |

Storage and Handling: This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Due to the presence of aldehyde functional groups, it is advisable to handle it under an inert atmosphere to prevent oxidation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

The Synthetic Chemist's Perspective: Key Reactive Sites and Potential Transformations

The synthetic utility of this compound stems from the interplay of its three key functional components: the N-formyl groups, the pyrazolidine core, and the C4-bromo substituent. Understanding the reactivity of each is crucial for designing synthetic strategies.

Caption: Reactivity Map of this compound

Reactivity of the N-Formyl Groups

The two N-formyl groups are essentially amide functionalities. Their presence significantly influences the electronic properties and conformational stability of the pyrazolidine ring.

-

Hydrolysis: Under acidic or basic conditions, these formyl groups can be hydrolyzed to yield the corresponding 4-bromopyrazolidine. This deprotection step would be critical if the pyrazolidine nitrogens are intended to be part of a subsequent reaction, such as N-arylation or N-alkylation.

-

Reduction: The amide carbonyls can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to afford the corresponding N,N'-dimethyl-4-bromopyrazolidine. This transformation converts the electron-withdrawing amide groups into electron-donating alkyl groups, fundamentally altering the character of the heterocyclic core.

The C4-Bromo Substituent: A Gateway to Functionalization

The bromine atom at the 4-position is arguably the most versatile handle for synthetic transformations.

-

Nucleophilic Substitution: The C-Br bond is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. This could include amines, thiols, azides, and cyanides, providing a straightforward route to a library of 4-substituted pyrazolidine derivatives.

-

Elimination Reactions: In the presence of a strong base, elimination of HBr is a plausible pathway, which would lead to the formation of a pyrazoline derivative. The regioselectivity of this elimination would be a key consideration.

-

Metal-Catalyzed Cross-Coupling Reactions: This is a powerful avenue for creating carbon-carbon and carbon-heteroatom bonds. Reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination could potentially be employed to couple various aryl, vinyl, alkynyl, or amino moieties at the C4 position. This opens up vast possibilities for generating complex molecules for screening in drug discovery programs.

Applications in Drug Development and Medicinal Chemistry

While specific examples of marketed drugs derived directly from this compound are not documented, its potential as a precursor to bioactive molecules is significant. The pyrazolidine and pyrazole moieties are considered "privileged structures" in medicinal chemistry, appearing in a wide array of therapeutic agents.

This compound can serve as a key intermediate in the synthesis of novel compounds for various therapeutic areas. For instance, the pyrazolidine scaffold is a core component of several antibacterial agents. The ability to functionalize the C4 position of this molecule could lead to the development of new antibacterial candidates with improved potency or modified spectra of activity.

The following workflow illustrates a hypothetical, yet chemically sound, pathway for utilizing this compound in a drug discovery context.

Caption: Hypothetical Synthetic Workflow in Drug Discovery

Conclusion and Future Outlook

This compound represents a chemical entity with considerable untapped potential for the synthesis of novel heterocyclic compounds. Its well-defined structure and multiple reactive sites offer a versatile platform for the generation of diverse molecular libraries. While the current body of published literature on this specific molecule is limited, the fundamental principles of organic chemistry provide a clear roadmap for its application. For researchers in drug discovery and process development, this compound warrants consideration as a valuable starting material or intermediate. Future work in academic and industrial laboratories will likely further elucidate its reaction scope and solidify its position as a useful tool in the synthetic chemist's arsenal.

References

Due to the nature of the available information, the references are primarily from chemical suppliers who provide basic technical data.

-

This compound, 4-Bromo-1,2-Pyrazolidinedicarboxaldehyde. Rudra Chemicals. Available at: [Link]

-

This compound-162887-23-2. Thoreauchem. Available at: [Link]

Sources

An In-Depth Technical Guide to 4-Bromopyrazolidine-1,2-dicarbaldehyde: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Functionalized Heterocycle

In the landscape of modern medicinal chemistry, the strategic use of highly functionalized heterocyclic building blocks is paramount to the efficient synthesis of complex pharmaceutical agents. 4-Bromopyrazolidine-1,2-dicarbaldehyde, a molecule of significant interest, represents a versatile intermediate whose unique structural features offer a gateway to a variety of intricate molecular architectures. This technical guide provides a comprehensive overview of its core properties, synthesis, and critical applications, with a particular focus on its role in the synthesis of carbapenem antibiotics, thereby offering valuable insights for researchers and professionals in the field of drug discovery and development. The pyrazolidine core, a saturated five-membered ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] The strategic placement of a bromine atom and two carbaldehyde groups on this scaffold endows this compound with multiple reactive sites, allowing for sequential and regioselective modifications.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis. The key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3][4][5] |

| Synonyms | 4-Bromo-1,2-pyrazolidinedicarboxaldehyde | [3][4] |

| CAS Number | 162887-23-2 | [3][5] |

| Molecular Formula | C₅H₇BrN₂O₂ | [3] |

| Molecular Weight | 207.03 g/mol | [3] |

| Appearance | Powder | [4] |

| Purity | Typically ≥95% | [4] |

The presence of the two formyl groups (dicarbaldehyde) on the nitrogen atoms of the pyrazolidine ring significantly influences the molecule's reactivity, making the aldehydic protons susceptible to a range of nucleophilic additions and condensation reactions. The bromine atom at the 4-position serves as a valuable handle for introducing further complexity, for instance, through cross-coupling reactions or nucleophilic substitution, although the latter may be influenced by the electronic nature of the adjacent nitrogen atoms.

Synthesis and Reaction Mechanisms

The bromination of the pyrazolidine ring is a key step. Various methods for the bromination of heterocyclic compounds are known, often employing reagents like N-bromosuccinimide (NBS) or molecular bromine under controlled conditions. The regioselectivity of the bromination would be a critical factor to control in the synthesis.

Application in Drug Development: A Crucial Intermediate for Biapenem

The primary documented application of this compound in the pharmaceutical industry is as a key starting material in the synthesis of Biapenem.[3] Biapenem is a broad-spectrum carbapenem antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[3] Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity.

A Chinese patent (CN101121716A) outlines a synthetic method where this compound is a crucial precursor for a key intermediate of Biapenem.[3] The patent describes the reaction of this compound with potassium thioacetate in ethyl acetate. This reaction results in the displacement of the bromine atom with a thioacetate group, forming a light brown oily product, which is a pivotal intermediate in the construction of the final Biapenem molecule.

Experimental Protocol: Synthesis of the Biapenem Intermediate

The following protocol is based on the methodology described in patent CN101121716A.

Objective: To synthesize the thioacetate intermediate of Biapenem from this compound.

Materials:

-

This compound

-

Potassium thioacetate

-

Ethyl acetate

-

Standard laboratory glassware and equipment (reaction flask, condenser, magnetic stirrer, filtration apparatus, rotary evaporator)

Procedure:

-

In a clean, dry reaction flask, dissolve this compound in ethyl acetate to obtain a yellow solution.

-

To this solution, add potassium thioacetate.

-

Heat the reaction mixture to 40°C and stir for 6 hours. The reaction solution will turn light brown.

-

After the reaction is complete, cool the mixture and filter to remove any solid byproducts.

-

Wash the filter cake with a small amount of ethyl acetate and combine the filtrates.

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

The resulting light brown oily substance is the desired intermediate.

This synthetic step is a critical part of the overall synthesis of Biapenem, demonstrating the direct applicability of this compound in the production of a clinically important antibiotic.

Visualizing the Reaction

The following diagram illustrates the key synthetic step described in the patent.

Caption: Reaction of this compound with potassium thioacetate.

Safety, Handling, and Storage

Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound with the utmost caution, drawing upon safety protocols for analogous brominated and aldehydic compounds.

Potential Hazards:

-

Skin and Eye Irritation: Aldehydes are known to be irritants. Direct contact with the skin and eyes should be avoided.

-

Respiratory Irritation: As a powder, inhalation of dust should be prevented.

-

Toxicity of Brominated Compounds: Organic bromides can have varying levels of toxicity.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to minimize inhalation exposure.

-

Handling: Avoid generating dust. Use appropriate tools for weighing and transferring the solid.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

In case of exposure, immediate medical attention should be sought. For skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air.

Conclusion and Future Perspectives